molecular formula C18H20N6O4 B2753734 3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea CAS No. 951547-55-0

3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2753734
CAS No.: 951547-55-0
M. Wt: 384.396
InChI Key: IYBZUQDVPMLUNE-UHFFFAOYSA-N
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Description

3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea is a synthetic urea derivative featuring a tetrazole ring and a 3,4,5-trimethoxyphenyl substituent. The tetrazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, while the trimethoxyphenyl group is frequently associated with enhanced binding to biological targets, such as kinases or nuclear receptors . Its synthesis likely involves coupling a tetrazole-containing intermediate with a trimethoxyphenyl isocyanate, analogous to procedures described for related urea derivatives .

Properties

IUPAC Name

1-[(1-phenyltetrazol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-26-14-9-12(10-15(27-2)17(14)28-3)20-18(25)19-11-16-21-22-23-24(16)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBZUQDVPMLUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Urea Derivative: The final step involves the reaction of the tetrazole derivative with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Research indicates that compounds containing tetrazole rings exhibit promising anticancer properties. The mechanism of action typically involves the inhibition of tubulin polymerization, which leads to cell cycle arrest in cancer cells.

Case Study 1: Anticancer Research

In a study published in 2023, derivatives of tetrazole compounds were synthesized and tested against various cancer cell lines using the MTT assay. The results showed significant cytotoxic effects with low micromolar IC50 values against HepG2 (liver) and MCF-7 (breast) cancer cell lines. Modifications to the tetrazole moiety enhanced anticancer activity, indicating potential for further drug development.

Table 2: Anticancer Activity of Tetrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AHepG20.08 - 12.07Tubulin Inhibition
Compound BMCF-773 - 84Cytotoxicity

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that tetrazole-containing compounds can be effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study 2: Antimicrobial Activity

A recent investigation focused on the antimicrobial potential of tetrazole derivatives against resistant bacterial strains. The study highlighted that specific structural features contributed to increased potency against MRSA and other pathogens.

Table 3: Antimicrobial Activity of Tetrazole Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CMRSASub-micromolar range
Compound DE. coliLow micromolar range

Table 4: Comparison of Similar Compounds

Compound NameKey Features
1-(3-Methoxyphenyl)-3-phenylureaLacks tetrazole ring
1-(3-Methoxyphenyl)-3-methylureaContains a methyl group
3-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea Unique combination enhances activity

Mechanism of Action

The mechanism of action of 3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea ()

  • Structural Differences : Replaces the tetrazole with a 1,2,4-triazole ring and introduces a thioether (-S-) linkage.
  • Implications : The triazole ring may reduce metabolic stability compared to tetrazoles, while the thioether could enhance lipophilicity but increase susceptibility to oxidation .

1-(4-Fluorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (BC06688, )

  • Structural Differences : Substitutes the 3,4,5-trimethoxyphenyl group with a 4-fluorophenyl moiety.

Substituent Modifications

1-(3-Chloro-4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-tetrazole (Compound 2238, )

  • Structural Differences : Retains the tetrazole and trimethoxyphenyl groups but lacks the urea linker.
  • Implications : The absence of urea eliminates hydrogen-bonding opportunities, which may reduce target affinity. The chloro and ethoxy substituents could modulate solubility and steric effects .

Podophyllotoxin Derivatives ()

  • Structural Differences: Non-urea compounds (e.g., PODO-1) with a dihydrofuranone core but share the 3,4,5-trimethoxyphenyl group.
  • Implications : The trimethoxyphenyl group in PODO-1 derivatives contributes to PPARγ partial agonism, suggesting that its presence in the target compound may similarly influence receptor binding .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Tetrazole + Urea 3,4,5-Trimethoxyphenyl Potential H-bonding, moderate lipo -
BC06688 Tetrazole + Urea 4-Fluorophenyl Enhanced permeability
Compound 2238 Tetrazole 3,4,5-Trimethoxyphenyl, Cl, EtO No urea, higher steric bulk
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea Triazole + Urea Thioether linkage Oxidation-sensitive
PODO-1 Derivatives Dihydrofuranone 3,4,5-Trimethoxyphenyl PPARγ partial agonism

Critical Analysis and Research Implications

  • Trimethoxyphenyl Group : Its prevalence in PPARγ agonists () and kinase inhibitors suggests the target compound may share similar biological targets, warranting assays for receptor binding or antiproliferative activity.
  • Urea vs. Non-Urea Derivatives: Urea-linked compounds (e.g., BC06688) likely exhibit stronger target engagement due to hydrogen bonding, but this may trade off with solubility challenges .
  • Synthetic Feasibility : The use of catalysts like InCl3 () or THF-mediated coupling () could optimize the target compound’s yield and purity.

Biological Activity

3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea is a compound of interest due to its potential biological activities. This tetrazole derivative combines structural features that may contribute to various pharmacological effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The compound can be described by the following chemical structure:

C15H18N6O3\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}_{3}

Tetrazole derivatives are known to interact with various biological targets. The presence of the trimethoxyphenyl group may enhance lipophilicity and facilitate membrane penetration, potentially leading to increased bioactivity. The tetrazole moiety is often associated with diverse pharmacological effects including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea exhibit significant anticancer activity. For instance:

  • Cell Line Studies : A related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HT-29 and TK-10. This suggests a potential for inducing apoptosis through cell cycle arrest mechanisms .

Antimicrobial Activity

Tetrazole derivatives have been reported to possess antimicrobial properties:

  • Bacterial Inhibition : Some studies show that tetrazole-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives have shown sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli .

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole derivatives has also been explored:

  • Inflammatory Models : Compounds similar to this urea derivative were effective in reducing inflammation markers in vitro and in vivo models. The mechanism likely involves inhibition of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Activity TypeModel/AssayResultReference
AnticancerHT-29 Cell LineIC50: Low micromolar
AntibacterialMRSA and E. coliSub-micromolar activity
Anti-inflammatoryIn vitro inflammatory modelsReduced cytokine levels

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a series of tetrazole derivatives including 3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea. The results showed significant inhibition of cell proliferation in multiple cancer types, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of tetrazole derivatives against resistant bacterial strains. The findings highlighted the compound's ability to disrupt bacterial cell membranes and inhibit growth effectively.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea?

Answer:
The synthesis involves coupling a tetrazole-containing intermediate with a urea precursor. A general approach includes:

  • Step 1: Reacting 3,4,5-trimethoxyaniline with an isocyanate or carbodiimide to form the urea backbone .
  • Step 2: Introducing the tetrazole moiety via nucleophilic substitution or click chemistry. For example, refluxing a toluene solution of 1-phenyl-1H-tetrazol-5-ylmethanol with the urea intermediate under anhydrous conditions (e.g., using CHCl₃ or EtOH–AcOH mixtures) .
  • Yield Optimization: Crystallization from EtOH–AcOH (2:1) improves purity (typical yields: 70–80%) .

Advanced: How can structural ambiguities in this compound be resolved using crystallographic tools?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard for resolving stereochemical uncertainties and hydrogen-bonding networks:

  • Refinement Strategy: Use anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms. SHELXL’s TWIN and BASF commands handle twinning or disorder .
  • Validation: Cross-validate with OLEX2’s graphical interface for electron density maps (e.g., Fo-Fc difference maps) to confirm the urea linkage and tetrazole orientation .
  • Example: A related trimethoxyphenyl-triazole structure was resolved to Rfactor=0.036R_{\text{factor}} = 0.036 using SHELX .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR:
    • 1H^1\text{H}-NMR: Identify methoxy protons (δ 3.8–3.9 ppm, singlet, 9H) and urea NH protons (δ 8.1–8.3 ppm, broad) .
    • 13C^{13}\text{C}-NMR: Confirm carbonyl (C=O, ~155 ppm) and tetrazole carbons (~145–150 ppm) .
  • HRMS: Validate molecular formula (e.g., exact mass ±1 ppm error) using ESI+ or MALDI-TOF .

Advanced: How to design enzymatic stability assays for this compound in drug discovery?

Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) or recombinant CYP3A5 to assess oxidative degradation. Monitor via LC-MS/MS for metabolites (e.g., demethylation of trimethoxyphenyl groups) .
  • Hydrolysis Studies: Use esterase-rich matrices (e.g., porcine liver esterase) to test urea bond stability. For example, enzymatic half-life (t1/2t_{1/2}) differences between enantiomers (e.g., SS-enantiomers degrade faster than RR-counterparts) .

Basic: What biological activity screens are relevant for this compound?

Answer:

  • Antimicrobial Assays: Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given structural similarity to active triazole derivatives .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF7) to evaluate IC₅₀ values. Compare with non-tumor cells (e.g., HEK293) for selectivity .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Source Analysis: Check assay conditions (e.g., serum-free vs. serum-containing media affect compound solubility) .
  • Structural Confirmation: Re-validate compound purity and stereochemistry via SCXRD or chiral HPLC, as minor impurities (e.g., 5% enantiomer) can skew results .
  • Dose-Response Reproducibility: Use multiple replicates and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The trimethoxyphenyl group may increase logP (~3.5), suggesting moderate bioavailability .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin for anticancer activity). The urea group often forms H-bonds with catalytic residues .

Advanced: How to optimize selectivity against off-target receptors?

Answer:

  • SAR Studies: Modify substituents systematically:
    • Replace 3,4,5-trimethoxyphenyl with 2,4-dimethoxy to reduce steric hindrance .
    • Introduce polar groups (e.g., -SO₂NH₂) on the tetrazole ring to enhance solubility and selectivity .
  • Proteomic Profiling: Use kinase or GPCR panels to identify off-target binding. For example, urea derivatives may inhibit kinases like EGFR due to H-bond donor capacity .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions: Keep in airtight containers at –20°C (dry, dark environment) to prevent hydrolysis of the urea bond .
  • Stability Monitoring: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-PDA to detect degradation products (e.g., free aniline or tetrazole fragments) .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Incubate cells with the compound, lyse, and heat to denature unbound proteins. Quantify target protein stability via Western blot .
  • Click Chemistry Probes: Synthesize an alkyne-tagged analog for pull-down assays. Confirm binding via LC-MS/MS (e.g., identification of tubulin or IDO1 interactions) .

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